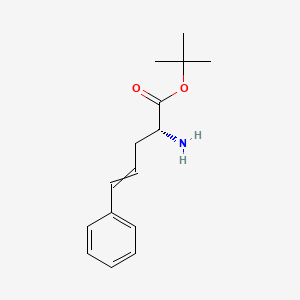
tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate is an organic compound that features a tert-butyl ester group, an amino group, and a phenyl group attached to a pent-4-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate can be achieved through several methods. One common approach involves the reaction of tert-butyl acrylate with a suitable amine and a phenyl-containing compound under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction parameters, leading to consistent product quality and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl (2R)-2-amino-5-phenylpent-4-enoate include:
- tert-Butyl carbamate
- tert-Butyl (1R,2R)-2-aminocyclohexylcarbamate
- tert-Butyl chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications, where it can serve as a versatile intermediate or active compound .
Propiedades
Número CAS |
923276-11-3 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-amino-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)13(16)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11,16H2,1-3H3/t13-/m1/s1 |
Clave InChI |
RHFGAHFKEHUQLD-CYBMUJFWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H](CC=CC1=CC=CC=C1)N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC=CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


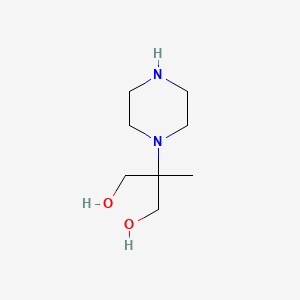
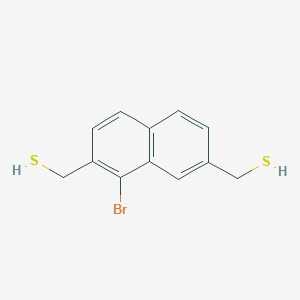
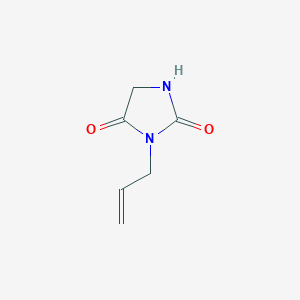
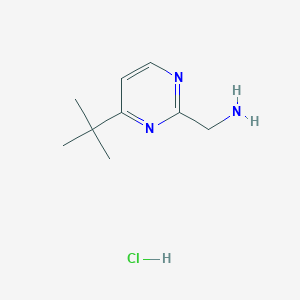
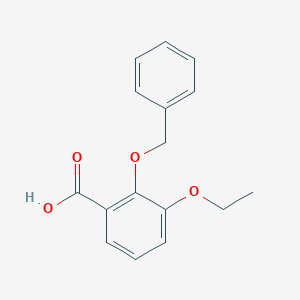
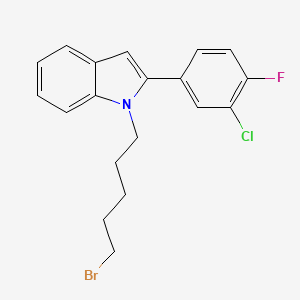
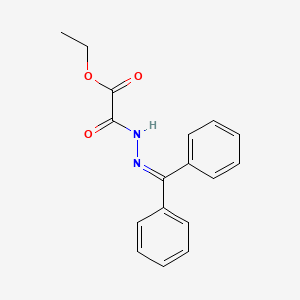



![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
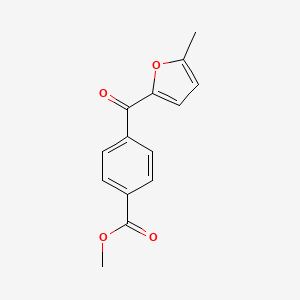
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
